A Senior Application Scientist's Guide to (4-Chloro-2-fluorophenyl)boronic Acid: Properties, Applications, and Experimental Protocols
A Senior Application Scientist's Guide to (4-Chloro-2-fluorophenyl)boronic Acid: Properties, Applications, and Experimental Protocols
This guide provides an in-depth technical overview of (4-Chloro-2-fluorophenyl)boronic acid, a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document consolidates critical identifiers, physicochemical properties, safety protocols, and a detailed experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is explained to ensure both technical accuracy and practical utility.
Core Identification and Chemical Properties
Precise identification of chemical reagents is paramount for experimental reproducibility and safety. (4-Chloro-2-fluorophenyl)boronic acid, sometimes referred to as 4-Chloro-2-fluorobenzeneboronic acid, is a disubstituted arylboronic acid.[1][2] Its unique electronic and steric properties, conferred by the chloro and fluoro substituents, make it a valuable building block in synthetic chemistry.[1]
Chemical Identifiers
A comprehensive list of identifiers is crucial for accurate database searches and procurement. The definitive CAS number for this compound is 160591-91-3 .[1][2][3][4][5] Other key identifiers are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 160591-91-3 | [1][2][4][5] |
| IUPAC Name | (4-chloro-2-fluorophenyl)boronic acid | [3] |
| Molecular Formula | C₆H₅BClFO₂ | [1][3][5] |
| Molecular Weight | 174.36 g/mol | [1][3] |
| PubChem CID | 4193595 | [1][3] |
| MDL Number | MFCD02684293 | [1][3] |
| InChI | 1S/C6H5BClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | [6] |
| InChIKey | YBNDRTRLXPEWKQ-UHFFFAOYSA-N | [3][6] |
| Canonical SMILES | B(C1=C(C=C(C=C1)Cl)F)(O)O | [3][6][7] |
Physicochemical Properties
The physical state and solubility of a reagent dictate its handling, storage, and reaction conditions. (4-Chloro-2-fluorophenyl)boronic acid is typically a white to slightly yellow crystalline powder.[1] It is important to note its insolubility in water, which influences the choice of solvent systems in reactions.[3]
| Property | Value | Source(s) |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 246-250 °C | [1][3] |
| Solubility | Insoluble in water. Soluble in methanol. | [3] |
Safety and Handling
Authoritative safety information is non-negotiable for laboratory practice. According to the Globally Harmonized System (GHS), (4-Chloro-2-fluorophenyl)boronic acid is classified as an irritant.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
May cause respiratory irritation.[3]
Precautionary Statements:
-
Prevention: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332 + P313 (If skin irritation occurs: Get medical advice/attention), P337 + P313 (If eye irritation persists: Get medical advice/attention).
Storage and Handling: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store away from oxidizing agents.[3]
Application in Suzuki-Miyaura Cross-Coupling
(4-Chloro-2-fluorophenyl)boronic acid is a cornerstone reagent for creating carbon-carbon bonds, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] The presence of both chloro and fluoro substituents on the phenyl ring allows for precise control over the electronic properties and reactivity of the molecule, making it an essential tool for medicinal chemists.[1]
General Reaction Scheme
The core utility of this boronic acid is to couple the 4-chloro-2-fluorophenyl moiety with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a base.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
This protocol is a representative, self-validating system for a typical Suzuki-Miyaura coupling. The choice of reagents and conditions is based on established principles to maximize yield and purity.
Objective: To synthesize 4'-chloro-2'-fluoro-1,1'-biphenyl by coupling (4-chloro-2-fluorophenyl)boronic acid with bromobenzene.
Materials:
-
(4-Chloro-2-fluorophenyl)boronic acid (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard reflux apparatus with magnetic stirring
Methodology:
-
Inert Atmosphere Preparation: Assemble the reflux apparatus and purge the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step, as the palladium(0) catalyst is sensitive to oxygen, and its degradation would terminate the catalytic cycle.
-
Reagent Addition: To the reaction flask, add (4-chloro-2-fluorophenyl)boronic acid, bromobenzene, and potassium carbonate. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Catalyst Introduction: Briefly remove the gas inlet and add the palladium catalyst, Pd(PPh₃)₄. Immediately re-establish the inert atmosphere.
-
Solvent Addition: Add toluene and water to the flask via a syringe. A biphasic solvent system (e.g., toluene/water) is often used to facilitate the dissolution of both the organic-soluble aryl halide and the inorganic base.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with water and then with brine. This removes the inorganic base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product. The choice of eluent system will depend on the polarity of the product.
This detailed protocol provides a robust framework. Researchers should optimize conditions such as the catalyst, base, and solvent system for their specific substrates to achieve the best results.
Conclusion
(4-Chloro-2-fluorophenyl)boronic acid is a high-value reagent for synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development. Its well-defined chemical identity, coupled with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in the laboratory.
References
-
TCI America. (n.d.). 4-Chloro-2-fluorophenylboronic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). (4-chloro-2-fluorophenyl)boronic acid (C6H5BClFO2). Retrieved from [Link]
-
PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-2-fluorobenzeneboronic acid | 160591-91-3 [sigmaaldrich.com]
- 3. 4-Chloro-2-fluorobenzeneboronic acid, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Chloro-2-fluorophenylboronic acid | CAS 160591-91-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum [chemicalbook.com]
- 7. PubChemLite - (4-chloro-2-fluorophenyl)boronic acid (C6H5BClFO2) [pubchemlite.lcsb.uni.lu]
